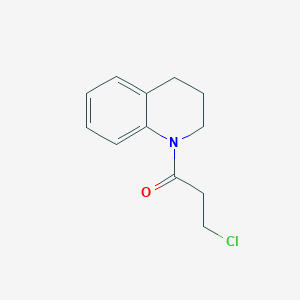

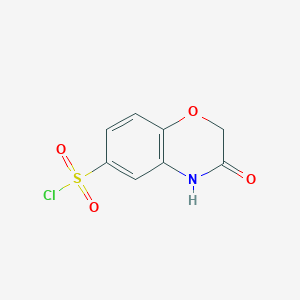

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

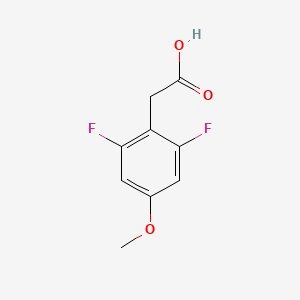

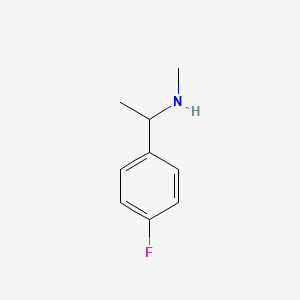

1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (DMDDBD) is a synthetic compound that has been studied for its potential applications in research and laboratory experiments. DMDDBD is an organic compound with a molecular weight of 230.3 g/mol, and is composed of a benzodiazepine ring and a dimethyl group. It is a colorless, odorless solid at room temperature.

Applications De Recherche Scientifique

Synthesis and Structural Insights

1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a chemical compound with potential applications in various scientific research areas due to its unique structural properties. Research efforts have focused on the synthesis and characterization of derivatives of this compound, highlighting its versatility in chemical reactions and potential for creating novel compounds with significant biological activities.

Synthetic Approaches : A study detailed the reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione and benzaldoxime, resulting in a compound with a unique molecular structure, demonstrating the compound's reactivity and potential for generating novel molecular configurations R. Dardouri, Y. Kandri Rodi, N. Saffon, Lahcen El Ammari, E. Essassi, 2010.

Novel Heterocyclic Systems : Another research explored the formation of novel heterocyclic systems, such as pyrimido[1,6-a][1,5]benzodiazepines, from the compound, indicating its utility in creating new pharmacologically interesting structures V. N. Yuskovets, B. A. Ivin, 2007.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing a broad range of chemical and biological properties .

Mode of Action

It’s known that it acts as a strong electron donor molecule . This property could potentially influence its interaction with its targets, leading to changes in their function.

Biochemical Pathways

It’s known that similar compounds can influence a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could influence its bioavailability.

Result of Action

It’s known that the compound can boost the conductivity of certain materials , which could potentially influence its biological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione. For instance, it’s known that the compound is generally considered to be air stable and is efficient over a large range of polymers and small molecule derivatives . These properties could potentially influence its action under different environmental conditions.

Propriétés

IUPAC Name |

1,3-dimethyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-11(15)13(2)9-6-4-3-5-8(9)10(14)12-7/h3-7H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVWSUJRUVTCBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415897 |

Source

|

| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5973-23-9 |

Source

|

| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)